molecular formula C9H8N4O2 B7816782 2-(1H-tetrazol-1-ylmethyl)benzoic acid

2-(1H-tetrazol-1-ylmethyl)benzoic acid

Cat. No.: B7816782
M. Wt: 204.19 g/mol
InChI Key: LTBYARWGUKEOPW-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-1-ylmethyl)benzoic acid is a chemical compound characterized by a benzene ring substituted with a tetrazole group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-tetrazol-1-ylmethyl)benzoic acid typically involves the reaction of 1H-tetrazole with a suitable benzyl halide under appropriate conditions. The reaction can be carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. The choice of reagents, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Tetrazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(1H-Tetrazol-1-ylmethyl)benzoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(1H-tetrazol-1-ylmethyl)benzoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

2-(1H-Tetrazol-1-ylmethyl)benzoic acid can be compared with other similar compounds, such as:

  • 2-Methyl-5-(1H-tetrazol-1-yl)aniline: This compound differs in the position of the methyl group and the presence of an aniline group.

  • 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: This compound has a different molecular structure and functional groups.

Uniqueness: this compound is unique due to its combination of a tetrazole group and a carboxylic acid group, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(tetrazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)8-4-2-1-3-7(8)5-13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBYARWGUKEOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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